
(3-(Pyrrolidin-1-yl)propyl)boronic acid
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Overview
Description
(3-(Pyrrolidin-1-yl)propyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propyl chain, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrrolidin-1-yl)propyl)boronic acid typically involves the reaction of pyrrolidine with a suitable boronic acid precursor. One common method is the palladium-catalyzed cross-coupling reaction, where pyrrolidine is reacted with a boronic acid derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most prominent application of (3-(Pyrrolidin-1-yl)propyl)boronic acid, enabling carbon-carbon bond formation between aryl/alkenyl halides and boronic acids. Key features include:
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Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) or ligand-assisted systems (e.g., SPhos, XPhos) are commonly used .
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Bases : Na₂CO₃, K₃PO₄, or CsF are preferred for transmetalation .
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Solvents : Polar aprotic solvents (DMF, THF) or aqueous mixtures optimize reaction efficiency .
Example Reaction :
(3-(Pyrrolidin-1-yl)propyl)boronic acid+Aryl HalidePd catalyst, BaseBiaryl/Alkenyl Product
Substrate (Aryl Halide) | Catalyst System | Yield (%) | Reference |
---|---|---|---|
4-Bromoanisole | Pd(OAc)₂/SPhos | 85–92 | |
3-Iodopyridine | PdCl₂(dppf) | 78 | |
Vinyl Triflate | Pd(PPh₃)₄ | 81 |
Mechanistic studies highlight the role of the pyrrolidine group in stabilizing the boronate intermediate during transmetalation .
Petasis Borono-Mannich Reaction
This multicomponent reaction combines carbonyl compounds, amines, and boronic acids. This compound participates as the boronic acid component, yielding α-aminocarbonyl derivatives .
Key Conditions :
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Carbonyl Components : Glyoxylic acid, salicylaldehyde, or pyridinecarboxaldehydes .
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Amines : Secondary amines (e.g., morpholine, piperidine) or primary amines under modified conditions .
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Solvents : HFIP (hexafluoroisopropanol) enhances reaction rates and diastereoselectivity .
Example :
Glyoxylic Acid+Morpholine+(3-(Pyrrolidin-1-yl)propyl)boronic acid→α-Aminocarbonyl Product
Carbonyl Component | Amine | Diastereomeric Ratio (dr) | Yield (%) | Reference |
---|---|---|---|---|
Glyoxylic Acid | Morpholine | 95:5 | 96 | |
Salicylaldehyde | Allylamine | 80:20 | 73 |
The reaction proceeds via a tetracoordinated boronate intermediate, where the pyrrolidine group facilitates nucleophilic attack on the iminium ion .
Alkylation and Arylation Reactions
The boronic acid moiety undergoes alkylation with electrophiles or participates in transition-metal-free couplings:
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Alkylation : Reacts with iodomethane or propargyl bromides in the presence of K₂CO₃ .
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Arylation : Direct coupling with aryl diazonium salts under mild conditions .
Example :
\text{this compound} + \text{Propargyl Bromide} \xrightarrow{\text{Na₂CO₃, DMF}} \text{Alkynylated Product (84% yield)}
Protease Inhibition via Reversible Covalent Bonding
The boronic acid group forms reversible bonds with serine residues in proteases, enabling applications in medicinal chemistry:
Target Enzyme | Inhibition Constant (Kᵢ) | Application | Reference |
---|---|---|---|
β-Lactamase | 0.48 μM | Antibiotic Resistance | |
Proteasome | 1.7 nM | Cancer Therapy |
This reactivity is leveraged in prodrug designs, where the pyrrolidine group enhances membrane permeability .
Solvent Effects and Reaction Optimization
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Polar Aprotic Solvents : DMF or DMSO improve yields in Suzuki couplings (≥80%) .
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Aqueous Mixtures : Enhance sustainability but reduce selectivity in Petasis reactions .
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Temperature : Suzuki reactions typically proceed at 60–110°C, while Petasis reactions are viable at room temperature .
Comparative Reactivity Insights
Reaction Type | Key Advantage | Limitation |
---|---|---|
Suzuki-Miyaura | Broad substrate scope | Requires palladium catalysts |
Petasis | Atom-economical, one-pot synthesis | Limited to electron-rich boronic acids |
Protease Inhibition | High specificity | pH-dependent stability |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Boronic acids, including (3-(Pyrrolidin-1-yl)propyl)boronic acid, have been investigated for their anticancer properties. They can inhibit proteasomes, which are involved in protein degradation pathways critical for cancer cell survival. For instance, bortezomib, a boronic acid derivative, is an FDA-approved drug used for treating multiple myeloma due to its ability to block proteasome activity . Research indicates that modifications of boronic acids can enhance selectivity and potency against various cancer types .
Antibacterial and Antiviral Properties
Boronic acids have shown promise in antibacterial and antiviral applications. Studies indicate that certain boronic acid derivatives exhibit strong activities against resistant bacterial strains and may serve as templates for developing new antibiotics . The compound's ability to bind to diols allows it to interfere with bacterial metabolism and cellular functions .
Synthetic Utility
Building Block in Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. It can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This reaction is particularly useful for creating biaryl compounds that are prevalent in pharmaceuticals.
Functionalization of Bioactive Molecules
The introduction of the boronic acid moiety into bioactive molecules can modify their physicochemical properties and enhance their pharmacokinetic profiles. This modification often leads to improved efficacy and selectivity against target proteins . For example, incorporating this compound into existing drug scaffolds can enhance their biological activity while reducing side effects.
Case Study 1: Boronic Acid Derivatives in Drug Discovery
A study highlighted the synthesis of various boronic acid derivatives, including this compound, which were screened for their anticancer activity. The derivatives exhibited varying degrees of potency against cancer cell lines, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antibacterial Activity
Research on the antibacterial properties of boronic acids showed that this compound derivatives displayed significant activity against Gram-positive bacteria. This study emphasized the potential of these compounds as scaffolds for developing new antibiotics targeting resistant strains .
Data Table: Summary of Applications
Application Area | Description | Example Compounds |
---|---|---|
Anticancer Activity | Inhibition of proteasomes; development of novel cancer therapies | Bortezomib |
Antibacterial Activity | Effective against resistant bacterial strains | Various boronic acid derivatives |
Organic Synthesis | Building block for Suzuki-Miyaura coupling; functionalization of drugs | This compound |
Modification of Drugs | Enhances selectivity and pharmacokinetics | Various bioactive molecules |
Mechanism of Action
The mechanism of action of (3-(Pyrrolidin-1-yl)propyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s ability to interact with biological molecules allows it to modulate various biochemical pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with a phenyl group instead of a pyrrolidine ring.
Methylboronic acid: A simpler boronic acid with a methyl group.
(4-(Pyrrolidin-1-yl)butyl)boronic acid: A structurally similar compound with an additional carbon in the alkyl chain.
Uniqueness
(3-(Pyrrolidin-1-yl)propyl)boronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Biological Activity
(3-(Pyrrolidin-1-yl)propyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a protease inhibitor and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols and amino groups in proteins, which makes them valuable in biological applications. The incorporation of a pyrrolidine ring enhances the binding affinity and specificity of these compounds towards their molecular targets, particularly enzymes.
The primary mechanism of action for this compound involves the formation of reversible covalent bonds with serine and threonine residues in proteases. This interaction can inhibit enzyme activity, making it a candidate for therapeutic applications in diseases where protease activity is dysregulated.
1. Protease Inhibition
Research indicates that this compound acts as a potent inhibitor of certain proteases. The boronic acid moiety allows for effective binding to the active site of serine proteases, leading to inhibition of their function. This has implications for treating conditions such as cancer and diabetes, where proteases play critical roles in disease progression.
2. Anticancer Activity
Studies have demonstrated that derivatives of boronic acids, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation in vitro and in vivo.
3. Antibacterial Properties
Boronic acids have also been evaluated for their antibacterial activity. Research has shown that they can inhibit the growth of certain bacterial strains by targeting specific enzymes involved in bacterial metabolism.
Case Studies
- Inhibition of CK2 Kinase : A study identified this compound as a selective inhibitor of CK2 kinase, which is implicated in various cancers. The compound demonstrated significant potency in cellular assays, highlighting its potential as an anticancer agent .
- Binding Affinity Studies : Binding affinity studies have indicated that this compound exhibits strong interactions with various saccharides due to its boronic acid functionality. The association constant (K_a) values suggest high specificity towards certain targets .
- In Vivo Efficacy : In animal models, the compound has shown promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents .
Data Table
Properties
CAS No. |
732942-28-8 |
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Molecular Formula |
C7H16BNO2 |
Molecular Weight |
157.02 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropylboronic acid |
InChI |
InChI=1S/C7H16BNO2/c10-8(11)4-3-7-9-5-1-2-6-9/h10-11H,1-7H2 |
InChI Key |
LKUQGGVRRAHOGT-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCN1CCCC1)(O)O |
Origin of Product |
United States |
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